Conformational Divergence from β-D-Ribofuranose
The crystal structure of 1-(β-D-erythrofuranosyl)cytidine reveals a fundamental conformational divergence from the corresponding β-D-ribofuranosyl nucleoside (β-cytidine). The β-D-erythrofuranosyl ring adopts an E3 conformation (C3′-exo; S, i.e., south) and a syn N-glycoside bond conformation, whereas β-cytidine displays a β-D-ribofuranosyl ring in a 3T2 conformation (N, i.e., north) and an anti-N-glycoside linkage [1]. Pseudorotational analysis of NMR J-coupling data confirms a highly preferred S (south) furanose conformation in β-erythrocytidine (79%; P = 186.4°; τm = 40°), contrasting with the preferred N (north) conformation in β-cytidine [1]. This distinct conformational preference is attributed to the absence of the exocyclic C4′ hydroxymethyl group.
| Evidence Dimension | Preferred Furanose Ring Conformation in Nucleoside Crystal Structure |
|---|---|
| Target Compound Data | β-D-Erythrofuranosyl ring in 1-(β-D-erythrofuranosyl)cytidine: E3 (C3′-exo; S/south) envelope conformation; N-glycoside bond syn; Solution NMR: 79% S, P = 186.4°, τm = 40° |
| Comparator Or Baseline | β-D-Ribofuranosyl ring in β-cytidine: 3T2 (N/north) twist conformation; N-glycoside bond anti; Solution NMR: preferred N conformation |
| Quantified Difference | Qualitatively opposite preferred puckering (S vs. N) and glycosidic torsion (syn vs. anti); 79% S population vs. predominantly N |
| Conditions | X-ray crystallography at 200 K; aqueous solution NMR analysis |
Why This Matters
This quantifiable conformational shift directly impacts the three-dimensional structure of any resultant oligonucleotide or nucleoside analogue, influencing target binding, enzymatic recognition, and ultimately, biological efficacy.
- [1] Horton, D.; et al. 1-(β-D-Erythrofuranosyl)cytidine (β-erythrocytidine). Acta Crystallogr. C 2007, 63 (2), o93–o95. View Source
